Petromyzonol
Overview
Description
Synthesis Analysis
Petromyzonol synthesis has been detailed through various approaches, including the transformation of cholic acid into petromyzonol. The critical conversion involves the inversion of configuration at C-5, achieved by specific oxidation and reduction steps, highlighting the intricate steps required for its synthesis from abundant starting materials (Zhu, Amouzou, & Mclean, 1987). Moreover, the total synthesis of related compounds like (+)-petromyroxol demonstrates the complexity and the synthetic routes employed to replicate these naturally occurring substances (Nookaraju & Kumar, 2015).
Molecular Structure Analysis
The molecular structure of petromyzonol and related compounds has been elucidated through spectroscopic techniques and comparisons with known compounds. The absolute configuration of petromyzonin, a related compound, was determined by electronic circular dichroism, indicating its potential role as a chemical signal (Li et al., 2013). This structural elucidation is crucial for understanding the biological activity and chemical interactions of these molecules.
Chemical Reactions and Properties
Petromyzonol and its derivatives engage in a variety of chemical reactions, underpinning their biological functions and chemical properties. The compound's ability to form inclusion compounds, or lack thereof, compared to cholic acid derivatives, provides insight into its chemical behavior and interactions with other substances (Sada et al., 1994).
Physical Properties Analysis
The physical properties of petromyzonol, such as its crystalline structure and solubility, are influenced by its molecular arrangement and hydrogen bonding networks. These properties are essential for its biological roles, particularly in aquatic environments where it functions as a chemical signal (Sada et al., 1994).
Chemical Properties Analysis
The chemical properties of petromyzonol, including its reactivity and interactions with biological receptors, are pivotal for its role in sea lamprey biology. Studies on petromyzonol sulfate and its derivatives illustrate the compound's significance as chemoattractants, highlighting the importance of its chemical properties in ecological and biological contexts (Venkatachalam, 2005).
Scientific Research Applications
Crystal Structure Studies : 5α-Petromyzonol is employed in studying the crystal structures of organic substances such as cholic acid, cholanamide, and methyl cholate (Sada et al., 1994).
Cardiovascular Research : Petromyzonol is utilized in examining the hearts of cyclostomes (like hagfish and lamprey), particularly for studying acetylcholine, cholinesterases, histamine, and catechol amines (Augustinsson et al., 1956).
Olfactory Biology : It serves as a chemoattractant in the sea lamprey's life cycle, aiding in understanding the molecular biology of olfaction (Venkatachalam, 2005).
Evolutionary Biology : Petromyzonol sulphate is both primitive and unique, and its biogenesis study could enhance our understanding of molecular evolution (Haslewood & Tökes, 1969).
Invasive Species Management : Petromyzonol has potential in controlling invasive fish, like the sea lamprey Petromyzon marinus (Sorensen & Hoye, 2007).
Behavioral Studies : Components like 3-keto petromyzonol sulphate attract ovulating female sea lampreys, influencing their behavior, which is crucial for integrated management strategies (Siefkes et al., 2005).
Chemical Signaling : Petromyzonin, another derivative, functions as a chemical signal, detectable at very low concentrations, highlighting its role in electro-olfactogram responses (Li et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Petromyzonol research are not detailed in the search results, it is worth noting that the compound plays a significant role in the life cycle of sea lampreys, acting as a pheromone and oviposition chemical attractant . This suggests potential areas of future research in understanding the biological mechanisms of sea lampreys and other similar species.
properties
IUPAC Name |
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSROUVLRAQRBY-JLIFGLSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petromyzonol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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